molecular formula C10H14ClNO2 B13033467 (S)-7-Methoxychroman-3-amine hcl

(S)-7-Methoxychroman-3-amine hcl

Cat. No.: B13033467
M. Wt: 215.67 g/mol
InChI Key: MEDKKMCXWLRRSU-QRPNPIFTSA-N
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Description

(S)-7-Methoxychroman-3-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is a derivative of chroman, a bicyclic organic compound, and contains an amine group at the 3-position and a methoxy group at the 7-position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Methoxychroman-3-amine hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Methoxylation: Introduction of the methoxy group at the 7-position using methanol and a suitable catalyst.

    Amination: Introduction of the amine group at the 3-position using ammonia or an amine source under specific conditions.

    Formation of Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-7-Methoxychroman-3-amine hydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Methoxychroman-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(S)-7-Methoxychroman-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (S)-7-Methoxychroman-3-amine hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxychroman-3-amine: Lacks the hydrochloride salt form, which may affect its solubility and stability.

    7-Hydroxychroman-3-amine: Contains a hydroxyl group instead of a methoxy group, leading to different chemical properties.

    3-Amino-7-methoxychroman: Similar structure but may have different stereochemistry.

Uniqueness

(S)-7-Methoxychroman-3-amine hydrochloride is unique due to its specific stereochemistry and the presence of both methoxy and amine groups. This combination of features makes it particularly useful in certain chemical and biological applications.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(3S)-7-methoxy-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9;/h2-3,5,8H,4,6,11H2,1H3;1H/t8-;/m0./s1

InChI Key

MEDKKMCXWLRRSU-QRPNPIFTSA-N

Isomeric SMILES

COC1=CC2=C(C[C@@H](CO2)N)C=C1.Cl

Canonical SMILES

COC1=CC2=C(CC(CO2)N)C=C1.Cl

Origin of Product

United States

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